3-Amino-1-(1H-pyrrol-2-yl)butan-1-one
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Overview
Description
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one is an organic compound that features both an amino group and a pyrrole ring. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications. The compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted pyrroles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1H-pyrrol-2-yl)butan-1-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one: This compound shares a similar structure but has a pyrrolidine ring instead of a pyrrole ring.
2-Acetylpyrrole: This compound has a similar pyrrole ring but lacks the amino group and the butanone side chain.
Uniqueness
3-Amino-1-(1H-pyrrol-2-yl)butan-1-one is unique due to the combination of its amino group and pyrrole ring, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-1-(1H-pyrrol-2-yl)butan-1-one |
InChI |
InChI=1S/C8H12N2O/c1-6(9)5-8(11)7-3-2-4-10-7/h2-4,6,10H,5,9H2,1H3 |
InChI Key |
LXBRFKIDNQNDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CN1)N |
Origin of Product |
United States |
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